molecular formula C11H14O3 B14241220 3a-Ethylhexahydro-4,7-methano-2-benzofuran-1,3-dione CAS No. 404593-91-5

3a-Ethylhexahydro-4,7-methano-2-benzofuran-1,3-dione

Cat. No.: B14241220
CAS No.: 404593-91-5
M. Wt: 194.23 g/mol
InChI Key: KTLZWAVSOKUZJJ-UHFFFAOYSA-N
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Description

3a-Ethylhexahydro-4,7-methano-2-benzofuran-1,3-dione is an organic compound belonging to the class of benzofurans. Benzofurans are characterized by a benzene ring fused to a furan ring. This compound is notable for its unique structure, which includes a hexahydro and methano group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Ethylhexahydro-4,7-methano-2-benzofuran-1,3-dione typically involves a Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile. In this case, the diene could be a furan derivative, and the dienophile could be maleic anhydride. The reaction is usually carried out under controlled temperatures ranging from 65°C to 90°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3a-Ethylhexahydro-4,7-methano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3a-Ethylhexahydro-4,7-methano-2-benzofuran-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3a-Ethylhexahydro-4,7-methano-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a-Ethylhexahydro-4,7-methano-2-benzofuran-1,3-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

404593-91-5

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-ethyl-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C11H14O3/c1-2-11-7-4-3-6(5-7)8(11)9(12)14-10(11)13/h6-8H,2-5H2,1H3

InChI Key

KTLZWAVSOKUZJJ-UHFFFAOYSA-N

Canonical SMILES

CCC12C3CCC(C3)C1C(=O)OC2=O

Origin of Product

United States

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